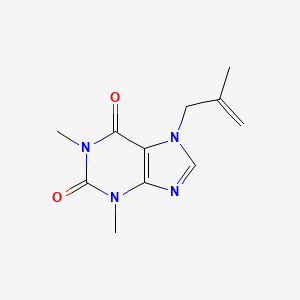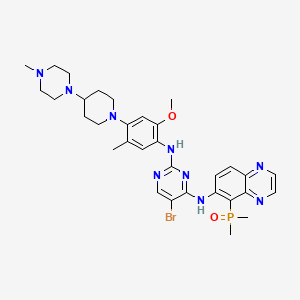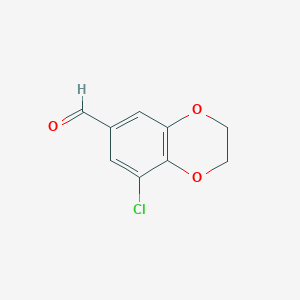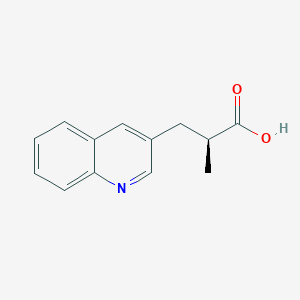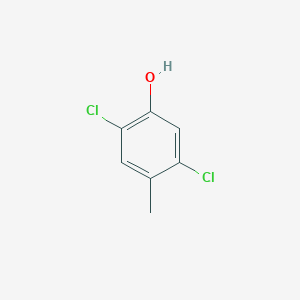
2,5-Dichloro-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,5-Dichloro-4-methylphenol is an organic compound that belongs to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms and one methyl group attached to a benzene ring with a hydroxyl group. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
科学的研究の応用
2,5-Dichloro-4-methylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its antimicrobial properties and its effects on microbial cell membranes.
Medicine: Investigated for potential use in antiseptic formulations and disinfectants.
Industry: Used in the production of pesticides, fungicides, and other industrial chemicals.
Safety and Hazards
作用機序
Target of Action
2,5-Dichloro-4-methylphenol (DCMP) primarily targets bacterial cells . It is used in the manufacture of dyes, drugs, pesticides, and other industrial products . The compound is highly toxic to living beings due to its carcinogenic, mutagenic, and cytotoxic properties .
Mode of Action
For instance, in bacterial degradation, enzymes such as CprA3 and CprA5 are involved in the dechlorination of highly chlorinated phenols .
Biochemical Pathways
DCMP affects several biochemical pathways. In bacteria, the metabolic pathways for degradation of chlorophenols have been studied . The first step in degradation involves conversion of 2,4,5-trichlorophenol (TCP) to 2,5-dichloro-p-benzoquinone (DiCBQ) by FADH2-dependent-2,4,5-TCP-4-monooxygenase .
Pharmacokinetics
It is known that dcmp is a persistent environmental pollutant , suggesting that it may have significant bioavailability and potential for bioaccumulation.
Result of Action
The result of DCMP’s action is the degradation of chlorophenols, which are persistent environmental pollutants . This degradation process is considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .
Action Environment
The action of DCMP is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria is considered an eco-friendly method of removing these pollutants from the environment . The efficiency of this process can be affected by various environmental conditions, such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
2,5-Dichloro-4-methylphenol participates in biochemical reactions involving bacterial degradation. Bacteria such as Burkholderia phenoliruptrix AC1100 can utilize 2,4,5-trichlorophenol (TCP), converting it to 2,5-dichloro-p-benzoquinone (DiCBQ) in the first step of degradation . This process involves the enzyme FADH2-dependent-2,4,5-TCP-4-monooxygenase .
Cellular Effects
Chlorophenols, including this compound, are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with enzymes in bacterial degradation pathways. For instance, it is converted from 2,4,5-TCP to DiCBQ by the action of the enzyme FADH2-dependent-2,4,5-TCP-4-monooxygenase
Metabolic Pathways
This compound is involved in the metabolic pathways of bacterial degradation of chlorophenols
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-methylphenol can be synthesized through several methods. One common method involves the chlorination of 4-methylphenol (p-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Another method involves the direct chlorination of 2,5-dichlorophenol with methyl iodide in the presence of a base such as potassium carbonate. This reaction also requires elevated temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. The chlorination of 4-methylphenol is carried out in reactors equipped with temperature control and efficient mixing to ensure uniform chlorination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of mono-chlorinated or non-chlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 4-Chloro-3-methylphenol
Comparison
2,5-Dichloro-4-methylphenol is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct chemical and physical properties. Compared to 2,4-Dichlorophenol and 2,6-Dichlorophenol, it has different reactivity patterns and antimicrobial efficacy. The presence of the methyl group in this compound also affects its solubility and interaction with biological membranes, making it a more effective antimicrobial agent in certain applications.
特性
IUPAC Name |
2,5-dichloro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXGQFCETVDSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38946-60-0 |
Source


|
| Record name | 2,5-dichloro-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
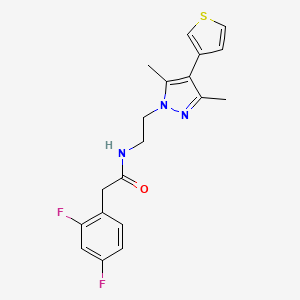


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)

